HBT1 -

HBT1

Catalog Number: EVT-269380
CAS Number:
Molecular Formula: C16H17F3N4O2S
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HBT1 is an AMPA receptor potentiator with lower agonistic effect, avoiding bell-shaped response in vitro BDNF production.
Source and Classification

HBT1 is synthesized from readily available precursors in organic chemistry. Its classification falls under the category of benzimidazole derivatives, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a hydroxyl group and a benzyl moiety in its structure enhances its reactivity and interaction with biological targets.

Synthesis Analysis

Methods of Synthesis

The synthesis of HBT1 typically involves a multi-step process starting from 4-hydroxybenzaldehyde and o-phenylenediamine. The general method can be outlined as follows:

  1. Condensation Reaction: The first step involves the condensation of 4-hydroxybenzaldehyde with o-phenylenediamine in the presence of an acid catalyst. This forms an intermediate which is crucial for further transformations.
  2. Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring. This step is often facilitated by heating under reflux conditions.
  3. Purification: The final product is purified through recrystallization or chromatography to obtain HBT1 in high purity.

Technical Details

The reaction conditions, such as temperature, solvent choice (commonly ethanol or methanol), and reaction time, are critical for optimizing yield and purity. Typically, the reaction may require several hours at elevated temperatures (around 80-100°C) to ensure complete conversion of starting materials.

Molecular Structure Analysis

Structure of HBT1

HBT1 possesses a unique molecular structure characterized by a benzimidazole core with a hydroxyl group attached to a benzyl substituent. The molecular formula for HBT1 is C13_{13}H12_{12}N2_2O, indicating the presence of two nitrogen atoms within the benzimidazole ring.

Data on Molecular Structure

  • Molecular Weight: Approximately 216.25 g/mol
  • Melting Point: Reported around 150-155°C
  • Solubility: Soluble in polar solvents such as ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions Involving HBT1

HBT1 can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  • Oxidation: Under oxidative conditions, HBT1 may form quinonoid derivatives.
  • Complexation: It has been shown to form complexes with metal ions, which can enhance its biological activity.

Technical Details of Reactions

The reactivity profile of HBT1 suggests potential applications in coordination chemistry and catalysis. For example, complexation with transition metals can lead to enhanced stability and activity against specific biological targets.

Mechanism of Action

Process of Action

The mechanism of action for HBT1 largely depends on its interactions at the molecular level with specific biological targets. It is hypothesized that HBT1 exerts its effects through:

  • Inhibition of Enzymatic Activity: By binding to active sites on enzymes, HBT1 may inhibit their function, particularly those involved in inflammatory pathways.
  • Antioxidant Activity: The hydroxyl group contributes to scavenging free radicals, providing protective effects against oxidative stress.

Data Supporting Mechanism

Experimental studies have demonstrated that HBT1 exhibits significant antioxidant properties, which may play a role in its therapeutic effects against various diseases.

Physical and Chemical Properties Analysis

Physical Properties

HBT1 is characterized by:

  • Appearance: Typically a white to off-white crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; moderate reactivity towards oxidizing agents.

Relevant data indicates that HBT1 maintains stability across a range of pH values but shows increased solubility in acidic conditions.

Applications

Scientific Uses of HBT1

HBT1 has potential applications across various scientific domains:

  • Pharmaceutical Development: Due to its biological activity, HBT1 is being investigated as a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Material Science: Its ability to form complexes with metals makes it suitable for applications in materials science, particularly in developing sensors or catalysts.

Research continues into optimizing the synthesis and exploring the full range of biological activities associated with HBT1, highlighting its significance in contemporary scientific inquiry.

Introduction to HBT1 as a Novel AMPA Receptor Modulator

HBT1 in the Context of AMPA Receptor Pharmacology

HBT1 (2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide; CAS 489408-02-8) is a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) positive allosteric modulator (PAM) with distinct mechanistic properties. Unlike classical AMPAkines that exhibit agonist-like activity, HBT1 binds selectively to the ligand-binding domain (LBD) at serine residue S518 in a glutamate-dependent manner [1] [4]. This binding mode potentiates AMPAR responses only during physiological glutamate release, preserving synaptic fidelity while minimizing non-specific receptor activation [2] [6]. Structurally, HBT1 (MW: 386.39 g/mol; Formula: C₁₆H₁₇F₃N₄O₂S) features a benzothiophene-carboxamide scaffold linked to a trifluoromethyl-pyrazole moiety, enabling precise interaction with AMPAR subunit interfaces [1] [3]. Electrophysiological studies confirm that HBT1 enhances ion influx primarily by slowing receptor desensitization kinetics rather than increasing agonist affinity—a key distinction from high-impact ampakines like CX729 that profoundly alter receptor gating [2] [7].

Table 1: Key Structural and Functional Attributes of HBT1

PropertySpecification
IUPAC Name2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Molecular Weight386.39 g/mol
Primary MechanismGlutamate-dependent binding to S518 on AMPAR LBD
Solubility>2 mg/mL in DMSO
AMPAR Potentiation EC₅₀Not reported; exhibits submicromolar efficacy in neuronal Ca²⁺ influx assays

Rationale for Developing Low-Agonistic AMPA-R Potentiators

Traditional AMPAR potentiators like LY451395 and LY451646 demonstrate "high-impact" effects: They abolish receptor desensitization, increase agonist binding affinity, and trigger calcium release from endoplasmic stores [2] [7]. These properties correlate with bell-shaped dose-response curves in brain-derived neurotrophic factor (BDNF) production—where higher concentrations paradoxically reduce neurotrophin levels—and narrow therapeutic windows due to seizure risks [2] [9]. For example, LY451646 exhibits a sharp decline in BDNF mRNA expression beyond 10 μM in hippocampal neurons, limiting its clinical utility [2]. HBT1 emerged from targeted drug discovery efforts to circumvent these limitations. By design, it minimizes direct receptor agonism, as validated in primary neuronal cultures where HBT1 (up to 100 μM) induces <20% of the calcium influx elicited by LY451395 at equivalent concentrations [2] [4]. This "low-impact" profile stems from its reliance on endogenous glutamate for activity, preventing sustained receptor activation that drives excitotoxicity and compensatory downregulation of neurotrophic signaling [2] [7].

Table 2: Comparative Pharmacology of AMPAR Potentiators

CompoundAgonistic EffectBell-Shaped BDNF ResponseCalcium Release from ER
HBT1LowAbsentNo
LY451395HighPresentYes
CX729HighNot testedYes
OXP1ModeratePresentPartial

Research Objectives: Addressing Bell-Shaped BDNF Response Limitations

The primary objective driving HBT1’s development was to eliminate the non-monotonic BDNF responses that undermine therapeutic predictability of AMPAR PAMs [2] [3]. In primary cortical neurons, classical potentiators like LY451646 show peak BDNF elevation at 1 μM (180% of baseline), followed by a decline to 40% at 30 μM—a bell-shaped trajectory linked to excessive receptor agonism triggering homeostatic feedback inhibition [2]. HBT1 was rationally optimized to decouple receptor potentiation from overactivation. Experimental data confirms linear, concentration-dependent BDNF upregulation: 1 μM HBT1 elevates BDNF by 150%, increasing to 320% at 30 μM without decline [2] [6]. This linearity is attributed to HBT1’s glutamate dependency, which synchronizes potentiation with physiological synaptic activity. Additionally, HBT1 avoids inducing metabotropic glutamate receptor (mGluR) crosstalk—a pathway implicated in BDNF feedback inhibition—further ensuring sustained neurotrophin production [2] [8]. These properties position HBT1 as a critical tool for disorders requiring prolonged AMPAR engagement, such as cognitive deficits and mood disorders where BDNF augmentation is therapeutic [9].

Table 3: BDNF Production Profiles in Primary Neurons

TreatmentBDNF at 1 μM (% Baseline)BDNF at 10 μM (% Baseline)BDNF at 30 μM (% Baseline)
HBT1150%240%320%
LY451646180%90%40%
OXP1160%120%70%

Properties

Product Name

HBT1

IUPAC Name

2-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C16H17F3N4O2S

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C16H17F3N4O2S/c1-8-6-11(16(17,18)19)22-23(8)7-12(24)21-15-13(14(20)25)9-4-2-3-5-10(9)26-15/h6H,2-5,7H2,1H3,(H2,20,25)(H,21,24)

InChI Key

PHLXSNIEQIKENK-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

HBT1; HBT-1; HBT 1

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.